molecular formula C14H18N4O B8535439 (7-Amino-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone

(7-Amino-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone

Cat. No. B8535439
M. Wt: 258.32 g/mol
InChI Key: UYGLDYWRZSKBRC-UHFFFAOYSA-N
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Patent
US06803362B2

Procedure details

The product of Example 8, (4-Methyl-piperazin-1-yl)-(7-nitro-1H-indol-2-yl)-methanone (6.4 g, 22.2 mmol), was dissolved in CH3OH (110 mL). At room temperature, ammonium formate (14.0 g, 222 mmol) was added, followed by 10% palladium on carbon (2.4 g, 2.22 mmol). The reaction mixture was heated to reflux for forty min, cooled, and then filtered through a celite pad. The filtrate was concentrated, and the residue was purified via silica gel chromatography (3-10% 2 M ammonia in methanol/dichloromethane) to give the title compound (4.4 g, 76.7%) as an off-white solid. 1H NMR (400 MHz, CDCl3/CD3OD): δ 7.08 (d, J=7.83 Hz, 1H), 6.94 (t, J=7.83 Hz, 1H), 6.73 (s, 1H), 6.58 (d, J=7.63 Hz, 1H), 4.12 (s, 2H), 3.92 (br s, 4H), 2.51 (br s, 4H), 2.34 (s, 3H). MS (electrospray): exact mass calculated for C14H18N4O, 258.15; m/z found, 259.1 [M+H]+.
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-Methyl-piperazin-1-yl)-(7-nitro-1H-indol-2-yl)-methanone
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
catalyst
Reaction Step Three
Yield
76.7%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([C:10]2[NH:11][C:12]3[C:17]([CH:18]=2)=[CH:16][CH:15]=[CH:14][C:13]=3[N+:19]([O-])=O)=[O:9])[CH2:4][CH2:3]1.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:19][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:12]=1[NH:11][C:10]([C:8]([N:5]1[CH2:4][CH2:3][N:2]([CH3:1])[CH2:7][CH2:6]1)=[O:9])=[CH:18]2 |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(4-Methyl-piperazin-1-yl)-(7-nitro-1H-indol-2-yl)-methanone
Quantity
6.4 g
Type
reactant
Smiles
CN1CCN(CC1)C(=O)C=1NC2=C(C=CC=C2C1)[N+](=O)[O-]
Name
Quantity
110 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for forty min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel chromatography (3-10% 2 M ammonia in methanol/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2C=C(NC12)C(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 76.7%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.